1-(5-Fluorothiophen-2-yl)ethanone
Description
1-(5-Fluorothiophen-2-yl)ethanone is a fluorinated aromatic ketone featuring a thiophene ring substituted with a fluorine atom at the C5 position and an acetyl group at the C2 position. This compound is structurally significant in organic synthesis and medicinal chemistry due to the electron-withdrawing nature of the fluorine atom, which modulates reactivity and bioavailability. Its synthesis typically involves halogenation or coupling reactions of thiophene precursors, as seen in analogous procedures for substituted thiophen-2-yl ethanones .
Properties
IUPAC Name |
1-(5-fluorothiophen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPYTRVAAFVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Fluorothiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-fluorothiophene-2-carboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then oxidized to the ketone using an oxidizing agent like pyridinium chlorochromate (PCC) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluorothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-Fluorothiophene-2-carboxylic acid.
Reduction: 1-(5-Fluorothiophen-2-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluorothiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Fluorothiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Variations and Properties
- Electronic Effects : Fluorine’s electronegativity enhances the ketone’s electrophilicity compared to methyl or phenyl groups, facilitating nucleophilic additions .
- Biological Relevance : Chloro and fluoro derivatives are preferred in drug design for their balance of lipophilicity and metabolic resistance .
Indole- and Triazole-Based Ethanones
Antimalarial Activity Comparison
Biological Activity
1-(5-Fluorothiophen-2-yl)ethanone is an organic compound notable for its unique structural features, particularly the presence of a fluorine atom on the thiophene ring. This modification significantly influences its biological activity and potential therapeutic applications. The compound has garnered attention in medicinal chemistry due to its promising anti-cancer properties and interactions with various biological targets.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 144.17 g/mol. The fluorine atom enhances the compound's lipophilicity, which may improve its bioavailability and efficacy in biological systems.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₆H₅FOS |
| Molecular Weight | 144.17 g/mol |
| Functional Groups | Ketone, Thiophene |
| Fluorine Position | 5-position on thiophene ring |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in oncology. The compound's structural characteristics suggest potential applications as an anti-cancer agent due to its cytotoxic effects against various cancer cell lines.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cancer progression. Studies have utilized biochemical assays and molecular docking to elucidate these interactions, revealing that the compound may inhibit key pathways critical for tumor growth.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective dose ranges for therapeutic applications.
- Molecular Docking Studies : Computational analyses suggest that this compound binds effectively to target proteins involved in cell signaling pathways, enhancing its potential as a lead compound for drug development.
- Comparative Studies : The compound was compared with structurally similar analogs, such as 1-(5-Chlorothiophen-2-yl)ethanone and 1-(Pyridin-2-yl)ethanone, showing superior anti-cancer properties attributed to the fluorine substitution, which enhances reactivity and interaction with biological targets.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Cytotoxicity | Significant against cancer cells |
| Enzyme Interaction | Potential inhibition of cancer-related enzymes |
| Molecular Binding | Strong interactions with target proteins |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
